molecular formula C₂₁H₂₀INO₆ B022187 (6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide CAS No. 55950-07-7

(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide

Cat. No. B022187
CAS RN: 55950-07-7
M. Wt: 509.3 g/mol
InChI Key: HKJKCPKPSSVUHY-VOMIJIAVSA-M
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Description

Synthesis Analysis

The synthesis of related isoquinoline derivatives often involves multistep reactions, starting from simple precursors to achieve complex heterocyclic structures. For example, practical synthesis methods have been developed for tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol, an oxidative degradation product of noscapine, demonstrating efficient routes from 2-methoxy-3,4-(methylenedioxy) benzaldehyde with an overall yield of 66% (Shirasaka et al., 1990). This method involves reductive amination, cyclization, and oxidation steps that are relevant to the synthesis of complex isoquinoline derivatives.

Molecular Structure Analysis

Molecular structure analysis of isoquinoline derivatives reveals diverse conformations and stereochemistry, critical for understanding their chemical behavior and interactions. X-ray crystallography studies, for instance, have elucidated the structures of related compounds, such as egenine, revealing the relative configuration of hemiacetal carbon atoms and showcasing the heterocyclic fragment's half-chair conformation (Dokurno et al., 1993). Such detailed structural analyses are indispensable for the comprehensive study of complex molecules.

Chemical Reactions and Properties

Isoquinoline derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. For instance, the photosolvolysis of bridgehead quaternary ammonium salts has been studied to synthesize benzoxazonine derivatives, showcasing the reactivity of isoquinoline structures under photochemical conditions (Bremner & Winzenberg, 1984). These reactions not only expand the synthetic toolkit for isoquinoline derivatives but also shed light on their potential chemical transformations.

Physical Properties Analysis

The physical properties of isoquinoline derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular structure. Investigations into compounds like (R)-(+)-8,9-dimethoxy-6,10b-dihydro-5H-thiazolo[2,3-a]isoquinolin-3-one have provided insights into their enantiomeric purity and crystallographic characteristics, which are essential for understanding the material aspects of these compounds (Rozwadowska et al., 2002).

Chemical Properties Analysis

The chemical properties of isoquinoline derivatives, including reactivity, stability, and interactions with other molecules, are central to their chemical and biological significance. Studies focusing on the synthesis and reactivity of such compounds provide valuable information on their potential applications and chemical behavior. For instance, the iodine-catalyzed oxidative functionalization of azaarenes with benzylic C-H bonds has been developed, highlighting innovative approaches to functionalize isoquinoline structures (Luo et al., 2016).

Scientific Research Applications

Structural Analysis

A key area of scientific research involving this compound is structural analysis. Studies have examined the crystal structure of related compounds, revealing insights into their molecular conformations and interactions. For example, the study by Dokurno et al. (1993) focused on the structure of 6,8-Dihydro-6-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]- 1,3-benzodioxol-8-ol, which is closely related to the compound . This research helped establish the relative configuration of the hemiacetal C atom and provided detailed descriptions of the molecule's conformations (Dokurno et al., 1993).

Synthesis and Derivatives

Research has also been conducted on the synthesis of derivatives and related compounds. Shirasaka et al. (1990) provided a practical synthesis approach for a compound closely related to the one , indicating methods for efficient production and potential modifications (Shirasaka et al., 1990). Additionally, Labruère et al. (2013) developed new scaffolds derived from similar compounds, illustrating the versatility and potential applications in various fields such as drug development (Labruère et al., 2013).

Molecular Interactions and Properties

Studies like those by Khrustalev et al. (2008) have explored the interactions and properties of similar molecules. They investigated the intermolecular interactions, including hydrogen bonding and π–π stacking, which are crucial for understanding the behavior of these compounds in various environments (Khrustalev et al., 2008).

Photophysical and Electrochemical Properties

The compound's derivatives have been studied for their photophysical and electrochemical properties. For instance, Wu et al. (2009) researched carboxylated cyanine dyes related to this compound, focusing on their application in improving the photoelectric conversion efficiency of dye-sensitized solar cells (Wu et al., 2009).

properties

IUPAC Name

(6S)-6-[(5R)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20NO6.HI/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJKCPKPSSVUHY-VOMIJIAVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20INO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971361
Record name 6,6-Dimethyl-5-(8-oxo-6,8-dihydro-2H-furo[3,4-e][1,3]benzodioxol-6-yl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 185826

CAS RN

55950-07-7
Record name (-)-Bicuculline methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055950077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6-Dimethyl-5-(8-oxo-6,8-dihydro-2H-furo[3,4-e][1,3]benzodioxol-6-yl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide
Reactant of Route 2
Reactant of Route 2
(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide
Reactant of Route 3
(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide
Reactant of Route 4
(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide
Reactant of Route 5
(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide
Reactant of Route 6
(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide

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